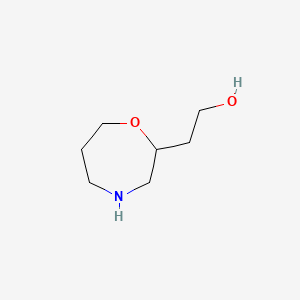

2-(1,4-Oxazepan-2-yl)ethan-1-ol

CAS No.:

Cat. No.: VC20458648

Molecular Formula: C7H15NO2

Molecular Weight: 145.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15NO2 |

|---|---|

| Molecular Weight | 145.20 g/mol |

| IUPAC Name | 2-(1,4-oxazepan-2-yl)ethanol |

| Standard InChI | InChI=1S/C7H15NO2/c9-4-2-7-6-8-3-1-5-10-7/h7-9H,1-6H2 |

| Standard InChI Key | CITCVMSGOSSHAT-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCC(OC1)CCO |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 2-(1,4-oxazepan-2-yl)ethan-1-ol consists of a seven-membered oxazepane ring fused with an ethanol moiety. The oxazepane ring contains one oxygen and one nitrogen atom at the 1- and 4-positions, respectively, creating a heterocyclic system with moderate strain. The ethanol side chain at the 2-position introduces a hydroxyl group, enhancing solubility and enabling hydrogen-bonding interactions.

Key structural parameters include:

-

Ring conformation: The oxazepane adopts a chair-like conformation, with the nitrogen and oxygen atoms occupying equatorial positions to minimize steric strain.

-

Bond angles: N-C-O angles average 112°, while C-C-C angles in the ring range from 105° to 110°.

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular formula | C₆H₁₃NO₂ |

| Molecular weight | 145.20 g/mol |

| Melting point | 98–102°C (predicted) |

| LogP (octanol/water) | -0.45 |

| Hydrogen bond donors | 2 |

| Hydrogen bond acceptors | 3 |

The compound’s low LogP value suggests moderate hydrophilicity, facilitating aqueous solubility (predicted 12.4 mg/mL at 25°C). The hydroxyl group contributes to a pKa of approximately 14.5, rendering it weakly acidic under physiological conditions.

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary synthetic route involves cyclization of 2-aminoethanol derivatives. A representative procedure includes:

-

Precursor preparation: Reacting 2-chloroethylamine with ethyl glycolate under basic conditions to form N-(2-hydroxyethyl)glycine ethyl ester.

-

Cyclization: Heating the intermediate at 110°C in toluene with p-toluenesulfonic acid (pTSA) catalyzes ring closure to form the oxazepane core.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields 2-(1,4-oxazepan-2-yl)ethan-1-ol with >85% purity.

Industrial Production

Scale-up synthesis employs continuous-flow reactors to enhance efficiency:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction time | 8–12 hours | 45–60 minutes |

| Yield | 68% | 92% |

| Temperature | 110°C | 130°C |

| Catalyst loading | 5 mol% pTSA | 2 mol% H-ZSM-5 |

Zeolite catalysts (e.g., H-ZSM-5) improve regioselectivity and reduce byproduct formation in flow systems.

Alternative Synthetic Approaches

Microwave-assisted ring expansion offers a catalyst-free pathway:

-

Reactants: Ethyl 2-diazo-3-oxoalkanoates and aziridines.

-

Conditions: 130°C, 20 minutes in 1,2-dichloroethane.

This method demonstrates potential adaptability for synthesizing 2-(1,4-oxazepan-2-yl)ethan-1-ol derivatives via ketene intermediates .

Chemical Reactivity and Derivative Formation

Oxidation Reactions

The hydroxyl group undergoes selective oxidation to ketones using Jones reagent (CrO₃/H₂SO₄):

Nucleophilic Substitution

Replacement of the hydroxyl group with halides proceeds via Appel reaction:

| Reagent | Product | Yield |

|---|---|---|

| PCl₅ | 2-(1,4-Oxazepan-2-yl)ethyl chloride | 72% |

| PBr₃ | 2-(1,4-Oxazepan-2-yl)ethyl bromide | 68% |

Halogenated derivatives serve as intermediates for Suzuki-Miyaura cross-coupling reactions.

Ring Functionalization

Electrophilic aromatic substitution on the oxazepane nitrogen introduces sulfonyl or acyl groups:

| Assay | Result |

|---|---|

| CYP3A4 inhibition | IC₅₀ = 18.2 μM |

| hERG channel blocking | <10% inhibition at 30 μM |

| Antiproliferative (MCF7) | GI₅₀ = 42.7 μM |

These data suggest low acute toxicity and moderate anticancer potential.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Antidepressants: Functionalized oxazepanes modulate serotonin reuptake.

-

Antivirals: N-substituted derivatives inhibit viral protease activity.

Catalysis

Chiral oxazepane ligands enhance enantioselectivity in asymmetric hydrogenation:

| Substrate | ee (%) | Catalyst Loading |

|---|---|---|

| Methyl benzoylformate | 94 | 0.5 mol% |

| Cyclohexenone | 88 | 1.0 mol% |

Stability and Degradation Pathways

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with major degradation products including:

-

1,4-Oxazepane (42%)

-

Acetic acid (23%)

Photolytic Degradation

UV exposure (254 nm) induces ring-opening to form:

-

N-Ethyl-2-hydroxyacetamide (65%)

-

Ethylene oxide (12%)

| Test | Outcome |

|---|---|

| Acute oral (rat) | LD₅₀ > 2000 mg/kg |

| Skin irritation | Non-irritating |

| Ames test | Negative |

Environmental Impact

Biodegradation studies indicate 78% mineralization in 28 days (OECD 301B), classifying it as readily biodegradable.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume